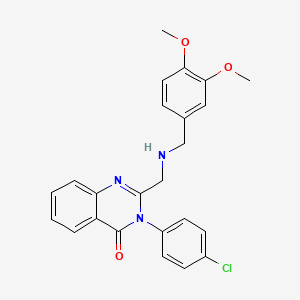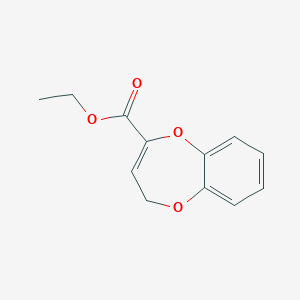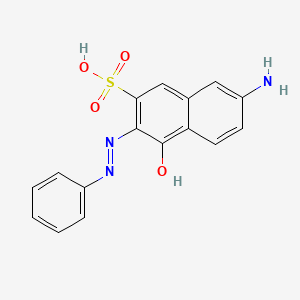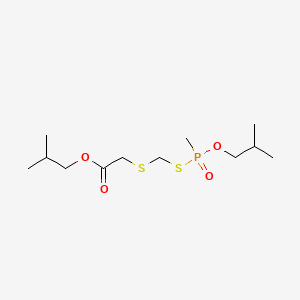
4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-, hydrochloride is a synthetic organic compound belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by its unique structure, which includes a quinazolinone core, a pyridyl group, and a dimethylaminoethyl side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-, hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Pyridyl Group: This step may involve the use of pyridine derivatives and coupling reactions.
Addition of the Dimethylaminoethyl Side Chain: This can be done through alkylation reactions using dimethylaminoethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylaminoethyl side chain.
Reduction: Reduction reactions can occur at the quinazolinone core or the pyridyl group.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Amino-substituted derivatives.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology
In biological research, it may be used to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
Industry
In the industrial sector, it may be used in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular responses.
DNA/RNA: Intercalation into DNA/RNA to disrupt replication and transcription.
相似化合物的比较
Similar Compounds
- 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-
- 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(methylamino)ethyl)-2-(2-pyridyl)-
- 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(ethylamino)ethyl)-2-(2-pyridyl)-
Uniqueness
The unique combination of the quinazolinone core, pyridyl group, and dimethylaminoethyl side chain in 4(1H)-Quinazolinone, 2,3-dihydro-7-chloro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-, hydrochloride imparts distinct biological and chemical properties, making it a valuable compound for research and development.
属性
CAS 编号 |
73987-27-6 |
|---|---|
分子式 |
C17H20Cl2N4O |
分子量 |
367.3 g/mol |
IUPAC 名称 |
7-chloro-1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H19ClN4O.ClH/c1-21(2)9-10-22-15-11-12(18)6-7-13(15)17(23)20-16(22)14-5-3-4-8-19-14;/h3-8,11,16H,9-10H2,1-2H3,(H,20,23);1H |
InChI 键 |
WMXUPZJXGMPQGN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1C(NC(=O)C2=C1C=C(C=C2)Cl)C3=CC=CC=N3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



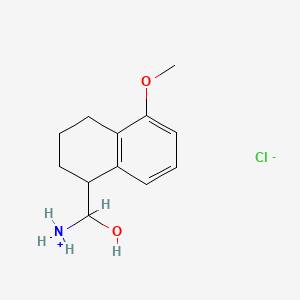
![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)


